molecular formula C10H13BO5 B1418395 5-(Ethoxycarbonyl)-2-methoxyphenylboronic acid CAS No. 957062-53-2

5-(Ethoxycarbonyl)-2-methoxyphenylboronic acid

Cat. No.: B1418395
CAS No.: 957062-53-2
M. Wt: 224.02 g/mol
InChI Key: NNQFBMDJWJUGQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Ethoxycarbonyl)-2-methoxyphenylboronic acid is an organic compound that belongs to the class of boronic acids Boronic acids are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Ethoxycarbonyl)-2-methoxyphenylboronic acid typically involves the reaction of 5-bromo-2-methoxybenzoic acid with triisopropyl borate in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow systems. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of recyclable catalysts and solvents can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

5-(Ethoxycarbonyl)-2-methoxyphenylboronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The boronic acid group can be substituted with other functional groups through reactions such as Suzuki coupling.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Palladium catalysts are commonly used in Suzuki coupling reactions, with bases such as potassium carbonate or sodium hydroxide.

Major Products Formed

    Oxidation: Formation of boronic esters.

    Reduction: Formation of alcohols.

    Substitution: Formation of biaryl compounds through Suzuki coupling.

Scientific Research Applications

5-(Ethoxycarbonyl)-2-methoxyphenylboronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki coupling reactions.

    Biology: Investigated for its potential as a sensor for detecting carbohydrates and other biomolecules.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Used in the production of advanced materials, such as polymers and nanomaterials, due to its ability to form stable boron-oxygen bonds.

Mechanism of Action

The mechanism of action of 5-(Ethoxycarbonyl)-2-methoxyphenylboronic acid involves the interaction of the boronic acid group with various molecular targets. The boron atom can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of sensors and inhibitors. The compound can also participate in catalytic cycles, particularly in palladium-catalyzed cross-coupling reactions, where it acts as a nucleophile.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: Lacks the ethoxycarbonyl and methoxy groups, making it less versatile in certain applications.

    4-(Ethoxycarbonyl)phenylboronic acid: Similar structure but with the ethoxycarbonyl group in a different position, leading to different reactivity and applications.

    2-Methoxyphenylboronic acid: Lacks the ethoxycarbonyl group, making it less effective in certain synthetic applications.

Uniqueness

5-(Ethoxycarbonyl)-2-methoxyphenylboronic acid is unique due to the presence of both the ethoxycarbonyl and methoxy groups, which enhance its reactivity and versatility in various chemical reactions. These functional groups also make it more effective in forming stable complexes with biomolecules, making it valuable in biological and medicinal research.

Properties

IUPAC Name

(5-ethoxycarbonyl-2-methoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BO5/c1-3-16-10(12)7-4-5-9(15-2)8(6-7)11(13)14/h4-6,13-14H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNQFBMDJWJUGQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)C(=O)OCC)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50656915
Record name [5-(Ethoxycarbonyl)-2-methoxyphenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50656915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957062-53-2
Record name 1-Ethyl 3-borono-4-methoxybenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=957062-53-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [5-(Ethoxycarbonyl)-2-methoxyphenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50656915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Ethoxycarbonyl)-2-methoxyphenylboronic acid
Reactant of Route 2
Reactant of Route 2
5-(Ethoxycarbonyl)-2-methoxyphenylboronic acid
Reactant of Route 3
Reactant of Route 3
5-(Ethoxycarbonyl)-2-methoxyphenylboronic acid
Reactant of Route 4
Reactant of Route 4
5-(Ethoxycarbonyl)-2-methoxyphenylboronic acid
Reactant of Route 5
Reactant of Route 5
5-(Ethoxycarbonyl)-2-methoxyphenylboronic acid
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
5-(Ethoxycarbonyl)-2-methoxyphenylboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.